2-(2,5-dioxopyrrolidin-1-yl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidinone ring, a piperidine ring, and an oxane ring, making it a unique structure for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrrolidinone ring: This can be achieved through the cyclization of a suitable amide precursor under acidic or basic conditions.
Introduction of the piperidine ring: This step involves the reaction of the pyrrolidinone intermediate with a piperidine derivative, often under reductive amination conditions.
Attachment of the oxane ring: The final step involves the coupling of the piperidine intermediate with an oxane derivative, typically through nucleophilic substitution or esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dioxopyrrolidin-1-yl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can be performed on the oxane or piperidine rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2,5-dioxopyrrolidin-1-yl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dioxopyrrolidin-1-yl pent-4-ynoate
- 2,5-dioxopyrrolidin-1-yl 6-acrylamidohexanoate
- 2,5-dioxopyrrolidin-1-yl 2-(4-methylpiperazin-1-yl)acetate
Uniqueness
2-(2,5-dioxopyrrolidin-1-yl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide stands out due to its unique combination of the pyrrolidinone, piperidine, and oxane rings. This structural complexity provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4/c21-15(12-20-16(22)1-2-17(20)23)18-11-13-3-7-19(8-4-13)14-5-9-24-10-6-14/h13-14H,1-12H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYVYGOVCLFFCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CN2C(=O)CCC2=O)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.